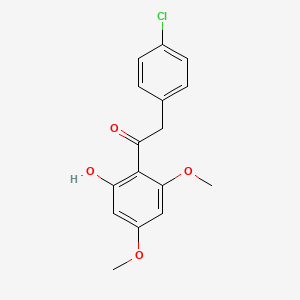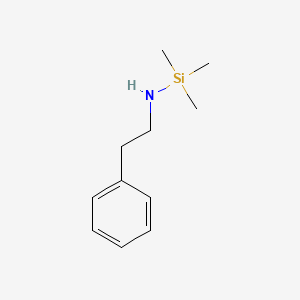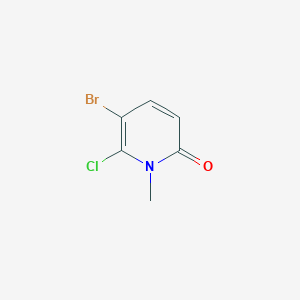
5-Methyl-6-(methylthio)pyridin-3-ol
Übersicht
Beschreibung
5-Methyl-6-(methylthio)pyridin-3-ol is a chemical compound with the CAS Number: 935252-76-9 . It has a molecular weight of 155.22 . The IUPAC name for this compound is 5-methyl-6-(methylthio)pyridin-3-ol .
Molecular Structure Analysis
The InChI code for 5-Methyl-6-(methylthio)pyridin-3-ol is 1S/C7H9NOS/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 155.22 . It is recommended to be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Formation and Synthesis
Formation in Food Systems : The formation of pyridin-3-ols, closely related to 5-Methyl-6-(methylthio)pyridin-3-ol, was studied in the context of food chemistry. Hidalgo et al. (2020) explored the conversion of 5-hydroxymethylfurfural into 6-(hydroxymethyl)pyridin-3-ol, providing insights into the pathways for pyridin-3-ols formation in honey and other food systems upon thermal processing (Hidalgo, Lavado-Tena, & Zamora, 2020).
Biocatalytic Oxyfunctionalization : Stankevičiūtė et al. (2016) demonstrated the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives, underscoring the relevance of such methods in synthesizing hydroxylated pyridines, which are crucial intermediates for pharmaceuticals and polymers (Stankevičiūtė et al., 2016).
Applications in Synthesis and Reactivity
Catalytic Methylation of Pyridines : Grozavu et al. (2020) introduced a novel catalytic method for the direct methylation of pyridines, utilizing methanol and formaldehyde. This methodology leverages the concept of hydrogen borrowing and provides an efficient route for modifying pyridines, which are foundational structures in drug discovery (Grozavu et al., 2020).
Synthesis of Pyridine Derivatives as Insecticides : Research into pyridine derivatives has extended into their application as insecticides. Bakhite et al. (2014) synthesized a range of pyridine derivatives demonstrating significant insecticidal activity, highlighting the potential of these compounds in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial and Antitumor Potential
Transition Metal Complexes : Oza, Patel, and Patel (2011) explored the synthesis of novel divalent transition metal complexes with 5-((3-(methylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-ylamino)methyl)quinolin-8-ol, showing potent inhibitory action against various bacteria and fungi, indicating the antimicrobial potential of pyridine-based compounds (Oza, Patel, & Patel, 2011).
Antitumor Activity : Insuasty et al. (2013) synthesized novel pyrimido[4,5‐b]quinolin-4‐ones with potential antitumor activity, showcasing the significance of pyridine derivatives in developing new cancer therapeutics (Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . The precautionary statements associated with the compound include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
5-methyl-6-methylsulfanylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5-3-6(9)4-8-7(5)10-2/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZGYPJZSTZXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)



![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)

![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)